molecular formula C15H17Cl2N3O B7827329 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol

2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol

Cat. No.: B7827329
M. Wt: 326.2 g/mol
InChI Key: VRFYTTNIVLCFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that have a fused benzene and imidazole ring structure. This compound is characterized by its molecular formula C15H15N3O and a molecular weight of 253.22 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol typically involves the reaction of 2-phenyl-5-aminobenzimidazole with ethylene oxide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the amine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzimidazoles.

Scientific Research Applications

2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be utilized in biochemical research, particularly in the study of enzyme inhibitors and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of antifungal, antibacterial, and anticancer agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol is similar to other benzimidazole derivatives such as 2-(5-amino-2-phenyl-benzimidazol-1-yl)-ethanol hydrochloride and 2-(5-amino-2-phenyl-benzimidazol-1-yl)-ethanol sulfate These compounds share the core benzimidazole structure but differ in their substituents and counterions

List of Similar Compounds

  • 2-(5-amino-2-phenyl-benzimidazol-1-yl)-ethanol hydrochloride

  • 2-(5-amino-2-phenyl-benzimidazol-1-yl)-ethanol sulfate

  • 2-(5-amino-2-phenyl-benzimidazol-1-yl)-ethanol hydrobromide

  • 2-(5-amino-2-phenyl-benzimidazol-1-yl)-ethanol nitrate

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-amino-2-phenylbenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.2ClH/c16-12-6-7-14-13(10-12)17-15(18(14)8-9-19)11-4-2-1-3-5-11;;/h1-7,10,19H,8-9,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFYTTNIVLCFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.